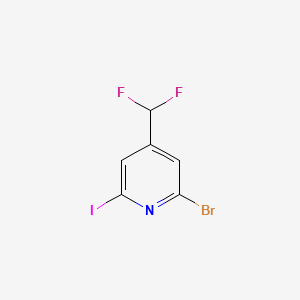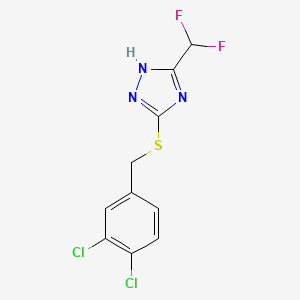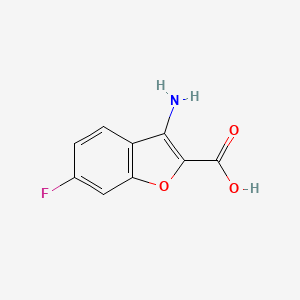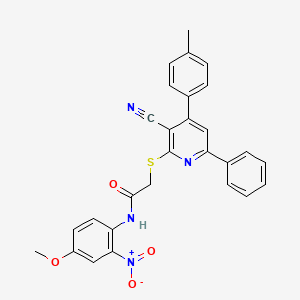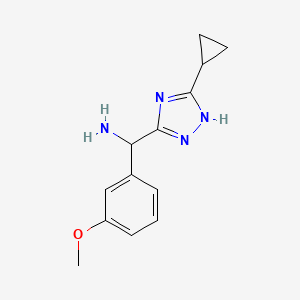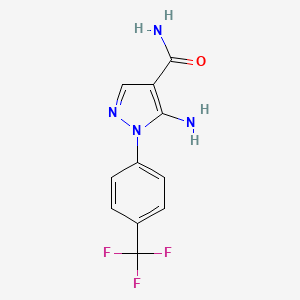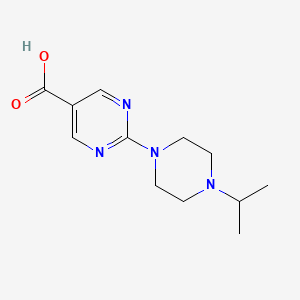
2-(Isopropylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)nicotinaldehyde is an organic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2 g/mol . It is a derivative of nicotinaldehyde, where an isopropylamino group is attached to the pyridine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with isopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
[ \text{Nicotinaldehyde} + \text{Isopropylamine} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Isopropylamino)nicotinic acid.
Reduction: 2-(Isopropylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Isopropylamino)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: The parent compound, which lacks the isopropylamino group.
Nicotinonitrile: A related compound with a nitrile group instead of an aldehyde group.
2-Aminonicotinaldehyde: A derivative with an amino group instead of an isopropylamino group.
Uniqueness
2-(Isopropylamino)nicotinaldehyde is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with specific molecular targets, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(propan-2-ylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-7(2)11-9-8(6-12)4-3-5-10-9/h3-7H,1-2H3,(H,10,11) |
InChI Key |
UKCPQFVWBRBACO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054701.png)

![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)
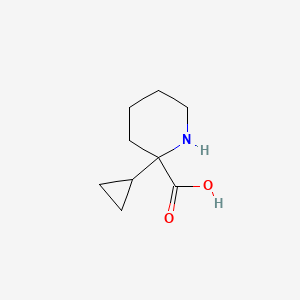
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
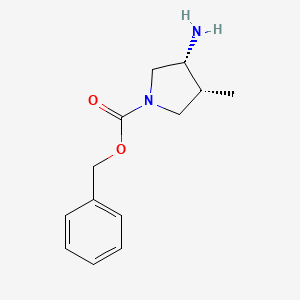
![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
